molecular formula C8H13NO B3258610 1-Azabicyclo[3.2.2]nonan-4-one CAS No. 30708-54-4

1-Azabicyclo[3.2.2]nonan-4-one

Cat. No.: B3258610
CAS No.: 30708-54-4
M. Wt: 139.19 g/mol
InChI Key: QLOVQJFVRRNQPK-UHFFFAOYSA-N
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Description

1-Azabicyclo[322]nonan-4-one is a heterocyclic compound characterized by a bicyclic structure containing a nitrogen atom

Chemical Reactions Analysis

1-Azabicyclo[3.2.2]nonan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can be reduced to 1-azabicyclo[3.2.2]nonan-4-ol using lithium aluminum hydride . Oxidation of the alcohol derivative with chromic anhydride in dilute acetic acid yields the ketone form . These reactions highlight the compound’s versatility in forming different functional groups under specific conditions.

Scientific Research Applications

1-Azabicyclo[3.2.2]nonan-4-one has been studied for its potential applications in medicinal chemistry and pharmacology. Its unique structure makes it a candidate for the development of new therapeutic agents. Additionally, derivatives of this compound have shown antiprotozoal activities, making them of interest in the treatment of diseases such as malaria and trypanosomiasis . The compound’s ability to undergo various chemical transformations also makes it valuable in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 1-azabicyclo[3.2.2]nonan-4-one and its derivatives involves interactions with specific molecular targets and pathways. For instance, the antiprotozoal activity of certain derivatives is attributed to their ability to inhibit key enzymes or disrupt cellular processes in protozoan parasites . The exact molecular targets and pathways can vary depending on the specific derivative and its structural modifications.

Comparison with Similar Compounds

1-Azabicyclo[3.2.2]nonan-4-one can be compared to other azabicyclic compounds, such as 2-azabicyclo[3.2.2]nonanes and 3-azabicyclo[3.2.2]nonanes These compounds share a similar bicyclic structure but differ in the position of the nitrogen atom and other substituents The unique structural features of 1-azabicyclo[32

Properties

IUPAC Name

1-azabicyclo[3.2.2]nonan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-8-3-6-9-4-1-7(8)2-5-9/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOVQJFVRRNQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

An ice-cooled solution (5° C.) of (trimethylsilyl)diazomethane/hexane (2 N, 30 mL, 60 mmol; Aldrich) under nitrogen was treated dropwise with a solution of quinuclidin-3-one (7500 mg, 60 mmol) in dry tetrahydrofuran (40 mL). Methanol (20 mL) was added, and the yellow solution was warmed to room temperature, stirred for 24 hours, and quenched to colorless by addition of acetic acid. After a few minutes, saturated aqueous sodium carbonate (15 mL) was added. The organic layer was separated, and the aqueous solution was extracted with methylene chloride (3×50 mL). The combined organic layer and extracts were dried over magnesium sulfate, and concentrated in vacuo to give the titled compound. The material was used directly for next step without further purification.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(trimethylsilyl)diazomethane hexane
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
7500 mg
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azabicyclo[3.2.2]nonan-4-one
Reactant of Route 2
1-Azabicyclo[3.2.2]nonan-4-one
Reactant of Route 3
1-Azabicyclo[3.2.2]nonan-4-one
Reactant of Route 4
1-Azabicyclo[3.2.2]nonan-4-one
Reactant of Route 5
1-Azabicyclo[3.2.2]nonan-4-one
Reactant of Route 6
1-Azabicyclo[3.2.2]nonan-4-one

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